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molecular formula C11H8FNO2 B8752564 3-Fluoro-6-methoxyquinoline-4-carbaldehyde

3-Fluoro-6-methoxyquinoline-4-carbaldehyde

Cat. No. B8752564
M. Wt: 205.18 g/mol
InChI Key: WZOYHMMSKGEABR-UHFFFAOYSA-N
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Patent
US08193179B2

Procedure details

To a solution of DIPA (15.5 mL) in THF (300 mL), cooled to −78° C., was added n-BuLi (2.35N in hexanes, 44 mL). The reaction mixture was stirred 5 min at this temperature before warming to 0° C. The reaction mixture was stirred 15 min before cooling to −78° C. 3-fluoro-6-methoxy-quinoline (prepared as described in FR 2004/01105, 15 g) in THF (50 mL+10 mL rinse) was added and the mixture was stirred 3 h at −78° C. DMF (3 mL) was added quickly. After 45 min., 1-propanol (8 mL) was added and the mixture was warmed to rt. The mixture was partitioned between water (100 mL) and EA (200 mL). The aq. layer was extracted with EA (200 mL). The combined org. layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The residue triturated in Hept to give an orange solid (9.0 g, 51% yield).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[F:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([O:17][CH3:18])=[CH:12][CH:11]=2.CN([CH:22]=[O:23])C.C(O)CC>C1COCC1>[F:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([C:16]=1[CH:22]=[O:23])=[CH:14][C:13]([O:17][CH3:18])=[CH:12][CH:11]=2

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=NC2=CC=C(C=C2C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred 3 h at −78° C
Duration
3 h
WAIT
Type
WAIT
Details
After 45 min.
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to rt
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (100 mL) and EA (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (200 mL)
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue triturated in Hept

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=NC2=CC=C(C=C2C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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